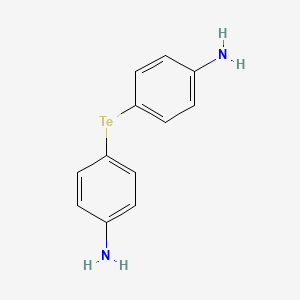
Benzenamine, 4,4'-tellurobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-tellurobis- is an organotellurium compound with the chemical formula C16H20N2Te It is characterized by the presence of a tellurium atom bonded to two benzenamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-tellurobis- typically involves the reaction of 4-bromoaniline with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-tellurobis- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-tellurobis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and corresponding benzenamine derivatives.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Tellurium dioxide and substituted benzenamines.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzenamine derivatives depending on the electrophile used.
Scientific Research Applications
Benzenamine, 4,4’-tellurobis- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in cancer therapy as a result of its cytotoxic properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-tellurobis- involves the interaction of the tellurium center with biological molecules. The compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells, leading to cell death. This property is particularly useful in cancer therapy, where the compound can selectively target and kill cancer cells. The molecular targets include cellular proteins and DNA, which are damaged by the ROS generated.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-selenobis-: Contains selenium instead of tellurium.
Benzenamine, 4,4’-sulfurbis-: Contains sulfur instead of tellurium.
Benzenamine, 4,4’-oxygenbis-: Contains oxygen instead of tellurium.
Uniqueness
Benzenamine, 4,4’-tellurobis- is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. Tellurium compounds are generally more reactive than their sulfur and selenium analogs, making them more effective in certain applications, such as antimicrobial and anticancer therapies.
Properties
CAS No. |
144382-01-4 |
|---|---|
Molecular Formula |
C12H12N2Te |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-(4-aminophenyl)tellanylaniline |
InChI |
InChI=1S/C12H12N2Te/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
InChI Key |
NKJFFZNZIDPRGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)[Te]C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


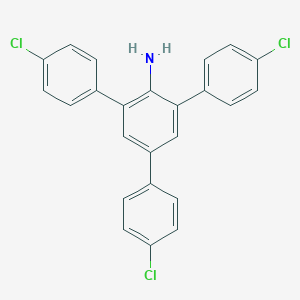
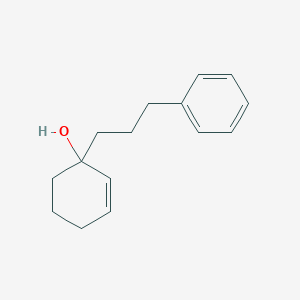
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
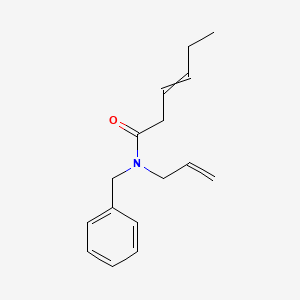
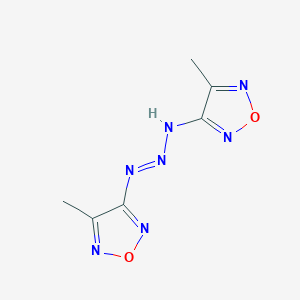
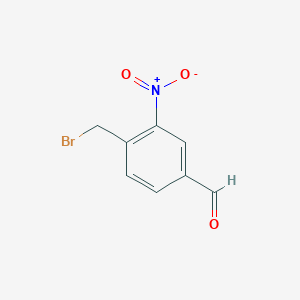
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
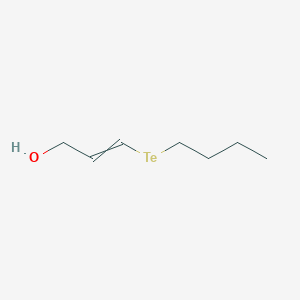
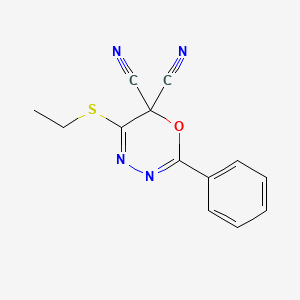
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)
